1,2,5-Trichloro-3-ethynylbenzene
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Overview
Description
1,2,5-Trichloro-3-ethynylbenzene is an organic compound with the molecular formula C8H3Cl3 It is a chlorinated derivative of ethynylbenzene, characterized by the presence of three chlorine atoms and an ethynyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Trichloro-3-ethynylbenzene typically involves the chlorination of ethynylbenzene derivatives. One common method includes the use of chlorinating agents such as chlorine gas or sulfuryl chloride under controlled conditions to introduce chlorine atoms at specific positions on the benzene ring. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1,2,5-Trichloro-3-ethynylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atoms.
Oxidation Reactions: Products include carbonyl compounds such as aldehydes and ketones.
Reduction Reactions: Products include less chlorinated benzene derivatives.
Scientific Research Applications
1,2,5-Trichloro-3-ethynylbenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,5-Trichloro-3-ethynylbenzene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in various chemical reactions, while the chlorine atoms can influence the compound’s reactivity and binding affinity. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions, depending on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trichloro-5-ethynylbenzene: Another chlorinated ethynylbenzene derivative with similar chemical properties.
1,3,5-Trichlorobenzene: A chlorinated benzene compound without the ethynyl group.
1,2,4-Trichlorobenzene: A positional isomer with chlorine atoms at different positions on the benzene ring.
Uniqueness
1,2,5-Trichloro-3-ethynylbenzene is unique due to the specific arrangement of chlorine atoms and the presence of the ethynyl group
Properties
IUPAC Name |
1,2,5-trichloro-3-ethynylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3/c1-2-5-3-6(9)4-7(10)8(5)11/h1,3-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFZHNVKJLMQTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC(=C1)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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